molecular formula C12H20O2 B2739127 4-(Cyclohexyloxy)cyclohexan-1-one CAS No. 1565336-69-7

4-(Cyclohexyloxy)cyclohexan-1-one

Cat. No.: B2739127
CAS No.: 1565336-69-7
M. Wt: 196.29
InChI Key: DFVLNTSALHEZOQ-UHFFFAOYSA-N
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Description

4-(Cyclohexyloxy)cyclohexan-1-one is an organic compound characterized by its cyclohexane ring structure with a hydroxyl group attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexyloxy)cyclohexan-1-one typically involves the reaction of cyclohexanol with cyclohexanone under acidic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of cyclohexanol attacks the carbonyl carbon of cyclohexanone, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclohexyloxy)cyclohexan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound to form corresponding ketones or carboxylic acids.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound to its corresponding alcohol.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.

  • Reduction: Formation of cyclohexanol derivatives.

  • Substitution: Formation of various substituted cyclohexanone derivatives.

Scientific Research Applications

4-(Cyclohexyloxy)cyclohexan-1-one has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(Cyclohexyloxy)cyclohexan-1-one exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions being studied.

Comparison with Similar Compounds

  • Cyclohexanone

  • 4-Cyclohexyl-1-butanol

  • Other cyclohexanone derivatives

Properties

IUPAC Name

4-cyclohexyloxycyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h11-12H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVLNTSALHEZOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2CCC(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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